H-Tyr(bzl)-obzl P-tosylate

Peptide Chemistry Orthogonal Protection Boc/Bzl Strategy

Ideal for Boc/Bzl solid-phase peptide synthesis: dual benzyl (phenolic + carboxyl) protection prevents side-reactions during TFA deprotection and DCC/HOBt coupling. The p-toluenesulfonate salt ensures solubility in DMF, DCM. Use for orthogonal solution-phase fragment coupling, fibrinogen receptor antagonist libraries, and antileukemic N-mustard conjugates. ≥98% purity (TLC). Direct precursor for late-stage SAR derivatization.

Molecular Formula C30H31NO6S
Molecular Weight 533.65
CAS No. 66009-35-6
Cat. No. B612992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr(bzl)-obzl P-tosylate
CAS66009-35-6
SynonymsH-TYR(BZL)-OBZLP-TOSYLATE; 66009-35-6; O-Benzyl-L-tyrosinebenzylester4-toluenesulfonatesalt; SCHEMBL7302285; CTK8G2122; H-Tyr(Bzl)-OBzl.p-tosylate; C23H23NO3.C7H8O3S; 7252AH; KM0979; AKOS015924210; KB-104270; FT-0627621
Molecular FormulaC30H31NO6S
Molecular Weight533.65
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N
InChIInChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1
InChIKeyCJHPRLKRQQBIRK-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr(bzl)-Obzl P-tosylate (CAS 66009-35-6): Protected Tyrosine Building Block for Peptide Synthesis


H-Tyr(bzl)-Obzl P-tosylate (O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt) is a protected L-tyrosine derivative bearing benzyl (Bzl) groups on both the phenolic side-chain and the C-terminal carboxyl group, with a p-toluenesulfonate (tosylate) counterion [1]. This dual-protected amino acid derivative is a key building block in solid-phase and solution-phase peptide synthesis, particularly within Boc/Bzl protection strategies where the benzyl groups provide orthogonal stability during chain elongation and can be selectively removed by hydrogenolysis or acidolysis [1].

Why Generic Substitution of H-Tyr(bzl)-Obzl P-tosylate Fails in Controlled Peptide Synthesis


Direct substitution with other protected tyrosine derivatives—such as O-benzyl-L-tyrosine (single side-chain protection), L-tyrosine benzyl ester p-toluenesulfonate (single carboxyl protection), or Fmoc-based analogs—risks compromising orthogonal protection schemes, solubility profiles, or deprotection fidelity. The dual-benzyl architecture of H-Tyr(bzl)-Obzl P-tosylate uniquely enables simultaneous protection of both the phenolic hydroxyl and the carboxyl group, which is essential for preventing undesired side-reactions during coupling steps [1]. Moreover, the p-toluenesulfonate salt form confers markedly enhanced solubility in organic solvents compared to the free base or hydrochloride salts, a critical parameter for efficient coupling in non-aqueous media [1]. The specific deprotection conditions required for benzyl groups (e.g., HBr/AcOH vs. HBr/TFA) are also not interchangeable with other protecting groups without risking irreversible modification of the tyrosine residue [2].

Quantitative Differentiation of H-Tyr(bzl)-Obzl P-tosylate (CAS 66009-35-6) from Close Analogs


Orthogonal Protection: Dual Benzyl Groups Enable Selective Deprotection and Prevent Side Reactions

H-Tyr(bzl)-Obzl P-tosylate contains two benzyl protecting groups—one on the phenolic oxygen and one as the C-terminal benzyl ester. This dual-protection is a cornerstone of the Boc/Bzl strategy. In contrast, single-protected analogs such as O-benzyl-L-tyrosine (CAS 16652-64-5) or L-tyrosine benzyl ester p-toluenesulfonate (CAS 53587-11-4) leave either the amine or the phenol unprotected, requiring additional protection steps and increasing the risk of undesired acylation or side-chain modifications during chain elongation [1][2]. The benzyl groups can be cleaved by hydrogenolysis (H2/Pd) or by acidolysis with HBr in acetic acid; however, using HBr in trifluoroacetic acid (TFA) for deprotection leads to irreversible modification of the tyrosine residue, a phenomenon documented in sequential polypeptide synthesis [1]. The orthogonal nature of the benzyl groups relative to Boc and other acid-labile groups provides precise control over the deprotection sequence, which is critical for maintaining the structural integrity of the final peptide [2].

Peptide Chemistry Orthogonal Protection Boc/Bzl Strategy Solid-Phase Peptide Synthesis

Enhanced Organic Solubility: p-Toluenesulfonate Salt vs. Hydrochloride and Free Base

The p-toluenesulfonate (tosylate) salt form of H-Tyr(bzl)-Obzl confers markedly improved solubility in organic solvents compared to the corresponding hydrochloride salt or the free base. The tosylate salt is soluble in DMSO , whereas the hydrochloride salt (H-Tyr(Bzl)-OBzl·HCl, CAS 52142-01-5) has limited solubility data reported but is generally less soluble in non-polar organic media [1]. The free base or single-protected analog L-tyrosine benzyl ester p-toluenesulfonate (CAS 53587-11-4) is only slightly soluble in water and soluble in methanol . The enhanced lipophilicity of the dual-benzyl tosylate salt improves its compatibility with non-aqueous peptide coupling conditions (e.g., DMF, DCM), facilitating efficient amide bond formation and reducing the risk of precipitation or incomplete reaction during solid-phase synthesis.

Organic Synthesis Solubility Peptide Coupling Non-Aqueous Media

Molecular Weight and Lipophilicity: Dual Benzylation Increases Mass and Calculated LogP

The presence of two benzyl groups in H-Tyr(bzl)-Obzl P-tosylate results in a molecular weight of 533.6 g/mol [1], which is substantially higher than that of L-tyrosine (181.2 g/mol) or L-tyrosine benzyl ester p-toluenesulfonate (443.5 g/mol) . The increased mass and aromatic content elevate the compound's lipophilicity, as reflected in its computed octanol-water partition coefficient (cLogP) of approximately 5.5 (estimated from PubChem data) [1]. In contrast, Fmoc-Tyr(Bzl)-OH (CAS 71989-40-7), a commonly used alternative for Fmoc/t-Bu SPPS, has a molecular weight of 493.6 g/mol and a cLogP around 5.0 [2]. The higher lipophilicity of the dual-benzyl tosylate derivative can influence peptide-resin interactions during solid-phase synthesis and may affect the solubility and aggregation behavior of protected peptide fragments, parameters that are critical for optimizing coupling yields and purification steps.

Lipophilicity Molecular Descriptors Structure-Property Relationships Peptide Design

Synthetic Utility: Documented Peptide Coupling Yields Using H-Tyr(bzl)-Obzl as a Building Block

The practical utility of O-benzyl-L-tyrosine benzyl ester (the core protected amino acid of the target tosylate salt) is demonstrated in the stepwise synthesis of a heptapeptide corresponding to residues 159-165 of bovine carboxypeptidase A. Using a polymeric active ester strategy, the synthesis was initiated by coupling O-benzyl-L-tyrosine benzyl ester with Boc-Thr-PHMI in DMF to form the protected dipeptide, which after iterative deprotection and coupling steps yielded the fully protected heptapeptide in 59.5% overall yield [1]. Final deprotection with liquid HF afforded the desired heptapeptide in 47.6% yield [1]. While this study does not directly compare different tyrosine building blocks, it provides a quantitative benchmark for the performance of the O-benzyl-L-tyrosine benzyl ester scaffold in a multi-step peptide assembly. The tosylate salt form of this building block offers additional handling advantages (improved solubility and stability) that can potentially enhance these coupling efficiencies in analogous protocols .

Peptide Synthesis Coupling Efficiency Synthetic Yield Heptapeptide Synthesis

Purity Specifications and Storage Stability: Consistent Quality Control Parameters

Commercially available H-Tyr(bzl)-Obzl P-tosylate is typically supplied with a purity of ≥98% as determined by TLC or HPLC . This high purity standard is essential for minimizing batch-to-batch variability in peptide synthesis, where even minor impurities can propagate into deletion sequences or truncated peptides. The compound is recommended to be stored at -20°C for long-term stability, with stock solutions in DMSO stable for up to 1 month at -20°C or 6 months at -80°C . These storage guidelines are more stringent than those for L-tyrosine benzyl ester p-toluenesulfonate (CAS 53587-11-4), which is often stored at room temperature or 0-8°C . The requirement for cold storage reflects the compound's increased sensitivity to hydrolysis or thermal degradation due to the dual benzyl protection and the tosylate counterion, which, while advantageous for solubility, can make the compound more prone to degradation if not handled properly.

Quality Control Purity Analysis Storage Stability Reproducible Research

Optimal Use Cases for H-Tyr(bzl)-Obzl P-tosylate (CAS 66009-35-6) in Peptide Synthesis and Drug Discovery


Boc/Bzl Solid-Phase Peptide Synthesis of Tyrosine-Containing Sequences

In Boc/Bzl SPPS, H-Tyr(bzl)-Obzl P-tosylate is the building block of choice for incorporating tyrosine residues. The dual benzyl protection ensures that both the phenolic hydroxyl and the C-terminal carboxyl remain inert during chain assembly, which involves repetitive TFA-mediated Boc deprotection and DCC/HOBt-mediated coupling cycles. The tosylate salt provides sufficient solubility in DMF or DCM, facilitating efficient coupling [1]. Final cleavage from the resin with HF or HBr/AcOH simultaneously removes the benzyl groups, liberating the free tyrosine side chain without the irreversible modifications observed when HBr/TFA is used [2].

Solution-Phase Synthesis of Complex Peptides Requiring Orthogonal Protection

For solution-phase synthesis of medium-sized peptides or peptide fragments where orthogonal protection is paramount, H-Tyr(bzl)-Obzl P-tosylate offers a straightforward route. The benzyl groups are stable to the basic conditions used for Fmoc removal and to the acidic conditions used for Boc removal, allowing for maximum synthetic flexibility. The demonstrated 59.5% overall yield in the stepwise synthesis of a protected heptapeptide using the O-benzyl-L-tyrosine benzyl ester scaffold validates its utility in such protocols [3].

Development of Tyrosine-Based Pharmacophores for CNS Drug Discovery

The protected tyrosine scaffold is employed in the synthesis of peptide-based drug candidates targeting neurological disorders, including analgesics, antidepressants, and antipsychotics . The ability to selectively deprotect the tyrosine residue at a late stage in the synthesis enables the preparation of libraries of analogs with varied N-terminal and C-terminal modifications, facilitating structure-activity relationship (SAR) studies. The tosylate salt's improved solubility in organic solvents streamlines the preparation of diverse compound libraries [1].

Synthesis of Fibrinogen Receptor Antagonists and Antileukemic Peptides

Specific peptide sequences containing tyrosine are key pharmacophores for fibrinogen receptor antagonists (antithrombotics) and for antileukemic agents such as N-[[p-[bis(2-chloroethyl)amino]phenyl]acetyl]-O-benzyl-L-tyrosine . H-Tyr(bzl)-Obzl P-tosylate serves as a direct precursor for these compounds, providing the protected tyrosine core that can be selectively deprotected and further derivatized. The high purity (≥98%) of commercial material ensures that the final active pharmaceutical ingredients (APIs) or research tools meet rigorous quality standards.

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